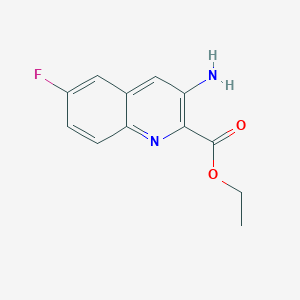
Ethyl 3-amino-6-fluoroquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-6-fluoroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents. The presence of a fluorine atom in the quinoline ring enhances its biological activity, making it a valuable compound for various scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-fluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-6-fluorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating the mixture in a solvent such as ethanol or methanol, with catalysts like bis(trimethylsilyl)amide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Ethyl 3-amino-6-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which have distinct biological activities.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various quinoline derivatives with enhanced biological activities, such as antibacterial and anticancer properties .
科学的研究の応用
Ethyl 3-amino-6-fluoroquinoline-2-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of Ethyl 3-amino-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death. Additionally, the compound’s ability to intercalate into DNA makes it a potential anticancer agent by interfering with DNA replication in cancer cells .
類似化合物との比較
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline structure but different substituents.
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Ofloxacin: A fluoroquinolone with enhanced penetration ability through cell membranes.
Uniqueness
Ethyl 3-amino-6-fluoroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino and ethyl ester groups, along with the fluorine atom, enhances its antibacterial and anticancer properties compared to other quinoline derivatives .
特性
分子式 |
C12H11FN2O2 |
|---|---|
分子量 |
234.23 g/mol |
IUPAC名 |
ethyl 3-amino-6-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6H,2,14H2,1H3 |
InChIキー |
SLYVNCLKUFMMLL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


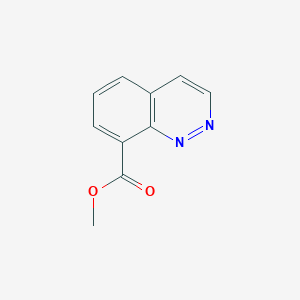

![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)

![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)
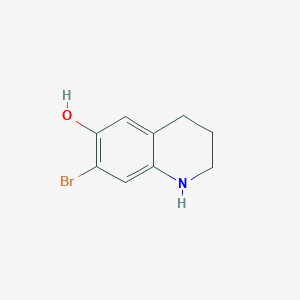
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)

![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)

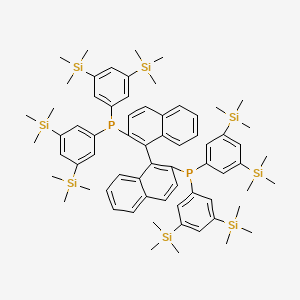
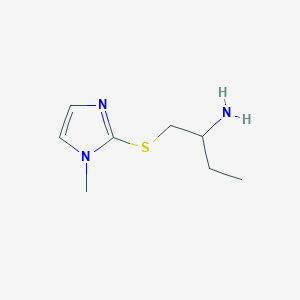

![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)
